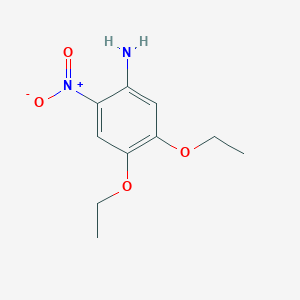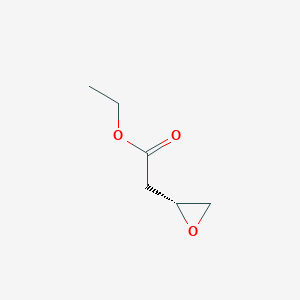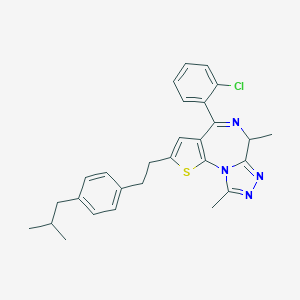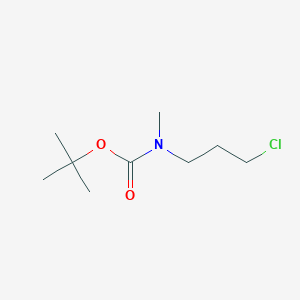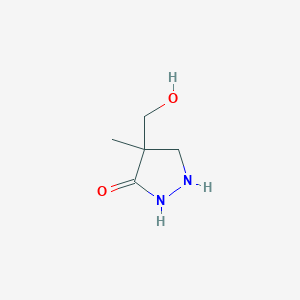
Thtoca
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thtoca is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
Thtoca has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anticancer properties and can be used as a potential chemotherapeutic agent. In agriculture, this compound can be used as a plant growth regulator and has been shown to increase crop yield. In industry, this compound can be used as a preservative and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Thtoca is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, which may explain its anticancer properties. In plants, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of gibberellins, which are plant growth hormones.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, a process of programmed cell death, which may explain its anticancer properties. In plants, this compound inhibits the elongation of stems, which results in a more compact plant structure.
Vorteile Und Einschränkungen Für Laborexperimente
Thtoca has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It also has a wide range of potential applications, making it a versatile compound for scientific research. However, this compound has limitations in terms of its solubility, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for the research of Thtoca. In medicine, further studies are needed to determine the efficacy of this compound as a chemotherapeutic agent and to explore its potential use in combination with other anticancer drugs. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for maximum crop yield. In industry, further studies are needed to explore the potential applications of this compound as a preservative and as an intermediate in the synthesis of other compounds.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields, including medicine, agriculture, and industry. Its mechanism of action is not fully understood, but studies have shown that it has anticancer properties and can be used as a plant growth regulator. This compound has several advantages for lab experiments, including its stability and versatility, but also has limitations in terms of its solubility. Further research is needed to explore the potential applications of this compound in various fields.
Synthesemethoden
Thtoca is a synthetic compound that can be synthesized using various methods, including the reaction of 2,4,6-trichlorophenol and sodium azide in the presence of copper(I) iodide. The reaction yields this compound in good yields and high purity.
Eigenschaften
CAS-Nummer |
116156-43-5 |
|---|---|
Molekularformel |
C23H37NO7 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
2-[(5E)-5-hydroxyimino-3-(oxolan-2-yloxy)-2-[(E)-3-(oxolan-2-yloxy)oct-1-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C23H37NO7/c1-2-3-4-7-16(30-22-8-5-12-28-22)10-11-17-18(14-21(25)26)19(24-27)15-20(17)31-23-9-6-13-29-23/h10-11,16-18,20,22-23,27H,2-9,12-15H2,1H3,(H,25,26)/b11-10+,24-19+ |
InChI-Schlüssel |
XZJYASDVJYILEO-IDAFIAMYSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C1C(C/C(=N\O)/C1CC(=O)O)OC2CCCO2)OC3CCCO3 |
SMILES |
CCCCCC(C=CC1C(CC(=NO)C1CC(=O)O)OC2CCCO2)OC3CCCO3 |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(=NO)C1CC(=O)O)OC2CCCO2)OC3CCCO3 |
Synonyme |
3-tetrahydrofuranyloxy-5-hydroxyimino-2-(3-tetrahydrofuranyloxy-1-octenyl)cyclopentane-1-acetic acid THTOCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)


